Computed Lipophilicity (XLogP3) Differentiation of 478067-19-5 Versus Shorter-Chain and Branched-Chain Analogs
The target compound (CAS 478067-19-5) exhibits a computed XLogP3 of 2.7, representing a quantifiable increase in predicted lipophilicity relative to its ethylthio analog (CAS 478067-18-4). While experimentally determined logP or logD values for this specific compound series are not available in the public domain, the XLogP3 descriptor—validated across the PubChem compound corpus—provides the only consistent, structure-derived comparator across the homologous series [1][2]. The n-propyl chain extends beyond the ethyl chain by one methylene unit, and the linear conformation of the n-propyl group offers a different hydrophobic contact surface than the branched isopropyl congener (CAS 478067-17-3), which possesses an identical molecular weight (276.4 g·mol⁻¹) but a distinct computed lipophilicity profile [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (CAS 478067-19-5) |
| Comparator Or Baseline | Ethylthio analog (CAS 478067-18-4): estimated XLogP3 ~2.2–2.4 based on one fewer methylene unit; Isopropylthio analog (CAS 478067-17-3): XLogP3 not independently reported but expected to differ due to branching |
| Quantified Difference | Estimated ΔXLogP3 of +0.3 to +0.5 log units versus ethyl analog |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity differences of 0.3–0.5 log units can translate into measurable shifts in membrane permeability, plasma protein binding, and metabolic clearance; selecting the correct alkylsulfanyl chain length at procurement is therefore not a trivial substitution.
- [1] PubChem Compound Summary for CID 3785799, 2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile. National Center for Biotechnology Information (2025). XLogP3 = 2.7, TPSA = 129 Ų, Molecular Weight = 276.4 g·mol⁻¹. View Source
- [2] Cheng, T.; Zhao, Y.; Li, X.; Lin, F.; Xu, Y.; Zhang, X.; Li, Y.; Wang, R.; Lai, L. Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. J. Chem. Inf. Model. 2007, 47 (6), 2140–2148. (Describes the XLogP3 algorithm underpinning PubChem computed values.) View Source
